1-Fluoro-2-iodocycloheptane

Lipophilicity LogP ADME

1-Fluoro-2-iodocycloheptane (CAS 77517-69-2) is a bifunctional, vicinal halogenated cycloheptane building block with a molecular weight of 242.07 g/mol and a LogP of 3.092. It is categorized as an iodofluoroalkane, a class characterized by the combination of a reactive iodine atom and a fluorine substituent on a saturated seven-membered ring.

Molecular Formula C7H12FI
Molecular Weight 242.07 g/mol
CAS No. 77517-69-2
Cat. No. B15438961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-iodocycloheptane
CAS77517-69-2
Molecular FormulaC7H12FI
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1CCC(C(CC1)I)F
InChIInChI=1S/C7H12FI/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2
InChIKeyZNDHKPMMDGOYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2-iodocycloheptane (CAS 77517-69-2): Baseline Procurement and Identity Data


1-Fluoro-2-iodocycloheptane (CAS 77517-69-2) is a bifunctional, vicinal halogenated cycloheptane building block with a molecular weight of 242.07 g/mol and a LogP of 3.092 . It is categorized as an iodofluoroalkane, a class characterized by the combination of a reactive iodine atom and a fluorine substituent on a saturated seven-membered ring [1]. This unique halogen pairing enables divergent synthetic transformations unavailable to mono-halogenated analogs, making it a strategic intermediate for complex molecule synthesis in medicinal chemistry and agrochemical research [2].

1
Bifunctional building block — vicinal C-I and C-F bonds support sequential, chemoselective transformations for complex molecule synthesis.
2
Seven-membered ring scaffold — reported conformational flexibility distinct from cyclohexane or cyclopentane analogs, relevant for lead optimization.
3
Moderate lipophilicity — LogP ~3.1 may support drug-likeness in medicinal chemistry workflows.
Class-level iodofluoroalkane profile; verify per project.

Why Generic Substitution of 1-Fluoro-2-iodocycloheptane Fails: The Vicinal Halogen Effect


Replacing 1-fluoro-2-iodocycloheptane with simpler, more common halogenated cycloheptanes such as iodocycloheptane or fluorocycloheptane is not chemically equivalent and will lead to failed or divergent synthetic outcomes. The target compound is distinguished by the presence of both a fluorine and an iodine atom on adjacent carbons . This vicinal arrangement enables a unique sequential reactivity profile: the iodine serves as a potent leaving group for nucleophilic substitution or cross-coupling, while the fluorine modulates the electronic environment, influencing regioselectivity and subsequent transformations [1]. Furthermore, the seven-membered cycloheptane ring, compared to its six- or five-membered counterparts, offers a distinct conformational landscape that can be exploited in drug design for enhanced target binding or altered pharmacokinetics [2]. Therefore, generic substitution with mono-halogenated or different ring-sized analogs will not provide the same synthetic handle or physicochemical properties.

Target Compound
1-Fluoro-2-iodocycloheptane — vicinal halogen pair, seven-membered ring, dual reactivity handles.
Mono-Halogenated Analog
Iodocycloheptane or fluorocycloheptane lack orthogonal reactivity; sequential functionalization may not be supported.
Target Compound
Cycloheptane ring — distinct conformational landscape with lower inversion barrier.
Smaller Ring Analog
1-Fluoro-2-iodocyclohexane — more rigid chair conformer; ring-size difference may shift target-binding outcomes.
Similar CAS or mono-halogenated entries are not direct replacements. Confirm vicinal halogen identity and ring size before substitution.

1-Fluoro-2-iodocycloheptane: Quantifiable Differentiation vs. In-Class Analogs


Lipophilicity Advantage: LogP of 1-Fluoro-2-iodocycloheptane vs. Iodocycloheptane

1-Fluoro-2-iodocycloheptane (LogP: 3.092) demonstrates a significant reduction in lipophilicity compared to its non-fluorinated analog, iodocycloheptane (LogP: ~3.7) . This is a quantifiable differentiation.

Lipophilicity (LogP)
Data to verify
Target LogP 3.09
vs. iodocycloheptane ~3.7 (estimated)
Reported lower lipophilicity may support aqueous solubility and drug-likeness screening.
Computed or experimental values; source data not provided. Verify independently.
Lipophilicity LogP ADME

Ring Size Differentiation: Conformational Profile vs. 1-Fluoro-2-iodocyclohexane

The cycloheptane ring in 1-fluoro-2-iodocycloheptane offers a distinct conformational landscape compared to the more rigid cyclohexane analog, 1-fluoro-2-iodocyclohexane [1]. While specific thermodynamic parameters for the target compound are not reported, class-level understanding indicates that cycloheptane exhibits greater conformational flexibility and a lower energy barrier for ring inversion (pseudorotation) than cyclohexane [2].

Ring Conformation
Class-level
Greater flexibility vs. cyclohexane
Qualitative class-level inference
Conformational profile may benefit lead optimization; target-specific data to verify.
NMR and computational modeling context. No reported thermodynamic parameters.
Conformational Analysis Ring Strain Medicinal Chemistry

Synthetic Utility: Sequential Functionalization Potential vs. Mono-Halogenated Analogs

The presence of both C-I and C-F bonds on adjacent carbons provides a unique handle for sequential, chemoselective functionalization unavailable in mono-halogenated analogs like iodocycloheptane or fluorocycloheptane [1]. The C-I bond (bond dissociation energy ~53-57 kcal/mol) can be selectively activated for cross-coupling or nucleophilic substitution under mild conditions, while the C-F bond (bond dissociation energy ~105-110 kcal/mol) remains inert, allowing for a second, distinct transformation at a later stage [2].

Sequential Reactivity
Class-level
C-I ~53–57 kcal/mol
C-F ~105–110 kcal/mol; orthogonal handles
Supports stepwise cross-coupling and late-stage diversification workflows.
Bond dissociation energy from class-level reference data.
Synthetic Chemistry Cross-Coupling Sequential Functionalization

Electronic Modulation: Impact of Fluorine on Reactivity at the Iodine Center

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which significantly polarizes the adjacent C-I bond in 1-fluoro-2-iodocycloheptane compared to iodocycloheptane [1]. This polarization increases the partial positive charge on the carbon bonded to iodine, making it more susceptible to nucleophilic attack and potentially altering the regioselectivity of elimination reactions.

Electronic Modulation
Class-level
Enhanced C-I electrophilicity
Vicinal fluorine inductive effect (-I)
May increase SN2 reaction rate at iodine-bearing carbon vs. non-fluorinated analog.
Inferred from iodofluoroalkane class behavior; confirm under project conditions.
Electronic Effects Reactivity Nucleophilic Substitution

Stability and Handling: Comparison with Non-Fluorinated Iodoalkanes

Iodofluoroalkanes, as a class, are known to be non-flammable, in contrast to their non-fluorinated counterparts (iodoalkanes), which are often combustible [1]. This is a direct consequence of the replacement of hydrogen atoms with fluorine, which reduces the compound's overall flammability.

Stability & Handling
Class-level
Reported non-flammable
Iodofluoroalkane class property
May simplify storage and handling relative to combustible iodoalkanes.
Class-level SDS inference; confirm per lot documentation.
Chemical Stability Safety Storage

High-Impact Application Scenarios for 1-Fluoro-2-iodocycloheptane


Medicinal Chemistry: Conformationally Flexible Bioisostere

Use 1-fluoro-2-iodocycloheptane as a key building block to introduce a fluorinated, conformationally flexible cycloheptane ring into drug candidates. Its unique conformational profile, distinct from smaller rings, can be exploited to explore novel chemical space and optimize target binding [1]. The fluorine atom serves as a bioisostere for a hydroxyl or methoxy group, while modulating lipophilicity and metabolic stability [2].

Parallel Synthesis and Library Construction

Leverage the orthogonality of the C-I and C-F bonds to perform sequential, high-throughput modifications. The iodine atom provides a robust handle for initial diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to generate a core scaffold [1]. Subsequently, the fluorine atom can be displaced under more forcing conditions or used to further influence the electronic properties of the library members [2].

Process Chemistry: Safer Large-Scale Intermediate

In the scale-up of synthetic routes, the non-flammable nature of this iodofluoroalkane offers a significant safety advantage over traditional iodoalkane intermediates [1]. This property facilitates safer handling and storage in pilot plant or manufacturing settings, reducing the risk of fire and simplifying process safety assessments.

Agrochemical Discovery: Halogenated Building Block

Fluorinated cycloalkyl groups are increasingly prevalent in modern agrochemicals due to their enhanced metabolic stability and bioavailability [1]. 1-Fluoro-2-iodocycloheptane can serve as a direct precursor to novel fluorinated cycloheptane-containing herbicides, fungicides, or insecticides, providing a versatile handle for lead optimization [2].

Application
Selection Property
Validation Focus
Medicinal chemistry — conformationally flexible bioisostere
Fluorinated cycloheptane scaffold; conformational flexibility context
Target binding, metabolic stability, and lipophilicity screening
Parallel synthesis and library construction
Orthogonal C-I / C-F reactivity handles
Sequential cross-coupling efficiency and diversification scope
Process chemistry — safer scale-up intermediate
Reported non-flammable class property
Safety-related handling context in pilot-scale research
Agrochemical discovery — halogenated building block
Fluorinated cycloheptane precursor
Metabolic stability and bioavailability screening in agrochemical leads

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